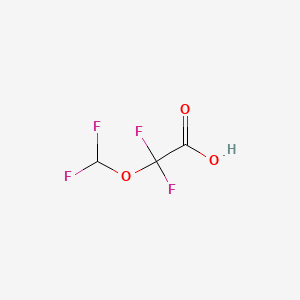
Difluoromethoxydifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethoxy)-2,2-difluoroacetic acid is an organohalogen compound and a carboxylic acid.
Scientific Research Applications
Environmental Impact and Degradation
Thermolysis of Fluoropolymers : Difluoromethoxydifluoroacetic acid, among other fluorinated compounds, is produced during the thermolysis of fluoropolymers like Teflon. These compounds can be significant sources of environmental contaminants, such as trifluoroacetate, which is persistent and mildly phytotoxic (Ellis et al., 2001).
Microbial Degradation : Research into microbial degradation of polyfluoroalkyl chemicals, which include compounds like difluoromethoxydifluoroacetic acid, is crucial for understanding environmental impacts. These studies show how degradation leads to the formation of persistent perfluorinated acids (Liu & Avendaño, 2013).
Chemical Synthesis and Applications
Synthesis of Fluorinated Compounds : The compound has applications in chemical synthesis, particularly in the formation of various fluorinated compounds. Research shows its utility in the synthesis of reagents like fluorosulfonyldifluoroacetic acid derivatives (Zhang et al., 2014).
Photoredox Catalysis : It has been used in photoredox catalysis, particularly in applications involving carbomethoxydifluoromethylating reagents under visible light conditions (Yu et al., 2016).
Enzymatic Degradation and Biodegradation
Enzymatic Degradation Studies : Studies on fluoroacetate dehalogenase-catalyzed degradation of fluorocarboxylic acids, including difluoromethoxydifluoroacetic acid, provide insights into biodegradation strategies to decompose such compounds (Yue et al., 2021).
Biodegradation Techniques : In silico and in vitro approaches have been used to explore the defluorination mechanism of fluoroacetate dehalogenase towards compounds like difluoromethoxydifluoroacetic acid, aiding in the development of biodegradation techniques (Li et al., 2019).
Safety and Toxicity Studies
Toxicity and Environmental Concerns : The toxicity and environmental concerns of related fluoroacetic acids and their derivatives, including difluoromethoxydifluoroacetic acid, are crucial areas of research. Studies focus on their persistence, bioaccumulation, and potential risks (Kannan et al., 2004).
Safety Assessment in Food Contact Materials : Evaluations of the safety of fluorochemicals in food contact materials have been conducted, which could include compounds like difluoromethoxydifluoroacetic acid (Flavourings, 2014).
properties
CAS RN |
75780-06-2 |
|---|---|
Product Name |
Difluoromethoxydifluoroacetic acid |
Molecular Formula |
C3H2F4O3 |
Molecular Weight |
162.04 g/mol |
IUPAC Name |
2-(difluoromethoxy)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C3H2F4O3/c4-2(5)10-3(6,7)1(8)9/h2H,(H,8,9) |
InChI Key |
ULBQFKMBPFATJA-UHFFFAOYSA-N |
SMILES |
C(OC(C(=O)O)(F)F)(F)F |
Canonical SMILES |
C(OC(C(=O)O)(F)F)(F)F |
Other CAS RN |
75780-06-2 |
synonyms |
2-DFM-DFA 2-difluoromethoxy-2,2-difluoroacetic acid difluoromethoxydifluoroacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



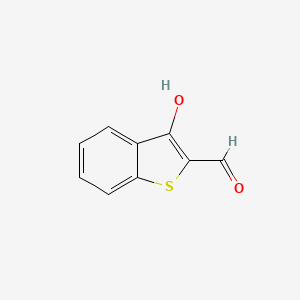
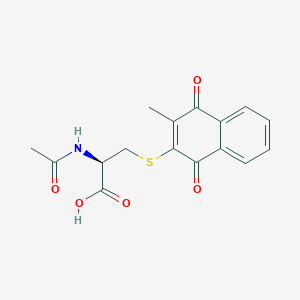
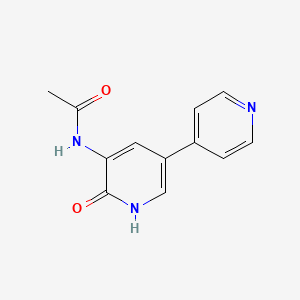
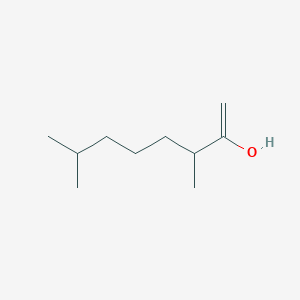

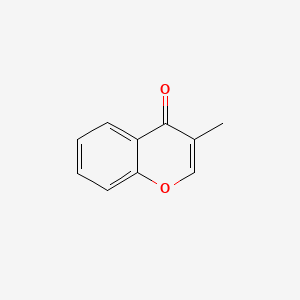
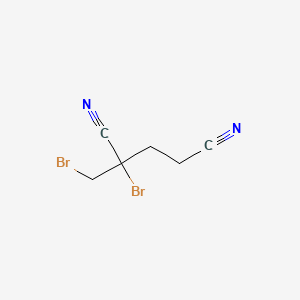


mercury](/img/structure/B1206855.png)
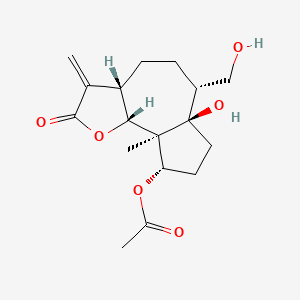
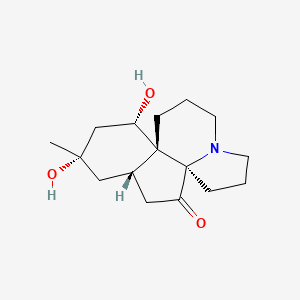
![(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxy-propanoyl)-3-hydroxy-pyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1206860.png)
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)